Istamycin C

Description

Historical Discovery and Taxonomic Origin

This compound was first identified in 1979 during a screening initiative for novel antibiotics derived from marine actinomycetes. The compound was isolated from Streptomyces tenjimariensis SS-939, a strain recovered from sea mud samples in Sagami Bay, Japan. The discovery marked S. tenjimariensis as a novel species within the Streptomyces genus, distinguished by its unique plasmid profile and capacity to synthesize istamycins. Taxonomic studies confirmed its classification under the phylum Actinobacteria, with the following hierarchical classification:

| Taxonomic Rank | Classification |

|---|---|

| Superkingdom | Bacteria |

| Phylum | Actinobacteria |

| Class | Actinobacteria |

| Order | Streptomycetales |

| Family | Streptomycetaceae |

| Genus | Streptomyces |

| Species | tenjimariensis |

The strain’s genome contains a biosynthetic gene cluster (BGC) spanning 67.9 kb, which encodes enzymes responsible for istamycin synthesis. This BGC includes genes for aminotransferases, glycosyltransferases, and methyltransferases, which collectively assemble the compound’s pseudotrisaccharide backbone.

Classification Within Aminoglycoside Antibiotics

This compound is classified as a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, sharing structural homology with gentamicin and kanamycin. Its core structure consists of a 2-DOS cyclitol linked to two amino sugars: a 6-amino-6-deoxy-α-D-glucopyranose (ring I) and a 3-amino-3-deoxy-β-D-ribofuranose (ring II). A unique 6′-N-methyl group on ring I differentiates it from other istamycins (e.g., istamycin A and B).

Table 1: Structural Comparison of this compound with Related Aminoglycosides

| Antibiotic | Producing Organism | Core Structure | Key Modifications |

|---|---|---|---|

| This compound | Streptomyces tenjimariensis | 2-DOS + 2 amino sugars | 6′-N-methylation on ring I |

| Gentamicin C1a | Micromonospora echinospora | 2-DOS + 2 amino sugars | 4″-C-methylation on ring II |

| Kanamycin A | Streptomyces kanamyceticus | 2-DOS + 2 amino sugars | 3′-hydroxyl group on ring I |

| Neomycin B | Streptomyces fradiae | 2-DOS + 3 amino sugars | Additional ribose moiety |

The compound’s biosynthesis involves a methylation network, including radical SAM-dependent methyltransferases analogous to those in gentamicin pathways. For example, the enzyme GenL, a remote methyltransferase in Micromonospora echinospora, shares functional parallels with IstU in S. tenjimariensis, both catalyzing terminal 6′-N-methylation.

Ecological Role in Streptomyces tenjimariensis

This compound serves as a chemical defense agent for S. tenjimariensis in competitive marine environments. Co-culture experiments revealed that 22.6% of marine bacteria induce istamycin production when competing for resources. The antibiotic inhibits ribosomal protein synthesis in rival bacteria by binding to the 16S rRNA subunit, disrupting translation fidelity.

Table 2: Microbial Interactions Inducing this compound Production

| Inducer Organism | Ecological Context | Induction Mechanism |

|---|---|---|

| Bacillus subtilis | Nutrient-limited seawater | Quorum-sensing interference |

| Pseudomonas aeruginosa | Biofilm formation | Siderophore-mediated competition |

| Escherichia coli | Carbon source rivalry | Lipopolysaccharide signaling |

Genomic analyses further indicate that the istamycin BGC is transcriptionally activated under iron-limiting conditions, suggesting a role in sequestering iron via secondary metabolite production. This aligns with the broader ecological strategy of Streptomyces species to dominate niche environments through antibiotic-mediated suppression of competitors.

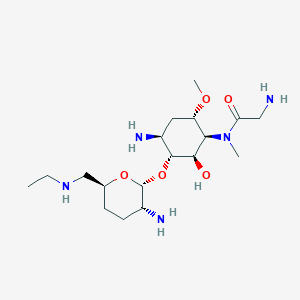

Structure

3D Structure

Properties

Molecular Formula |

C18H37N5O5 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C18H37N5O5/c1-4-22-9-10-5-6-11(20)18(27-10)28-17-12(21)7-13(26-3)15(16(17)25)23(2)14(24)8-19/h10-13,15-18,22,25H,4-9,19-21H2,1-3H3/t10-,11+,12-,13-,15+,16+,17+,18+/m0/s1 |

InChI Key |

XKGUGTMUSMUVIP-GTSDWETFSA-N |

SMILES |

CCNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

Isomeric SMILES |

CCNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |

Canonical SMILES |

CCNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

Origin of Product |

United States |

Preparation Methods

Microbial Production via Streptomyces tenjimariensis

This compound is naturally biosynthesized by Streptomyces tenjimariensis ATCC 31603, a soil-dwelling actinobacterium. The fermentation process begins with inoculating a pre-culture medium, typically containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and trace minerals. The organism’s metabolic pathways channel precursors into the aminoglycoside backbone, with 2-deoxyfortamine serving as a key intermediate.

Fermentation occurs under aerobic conditions, with agitation rates of 200 rpm and incubation temperatures of 28–30°C. A critical factor is the pH of the medium, which is maintained near neutrality (pH 6.0–7.0) to maximize yield. Calcium carbonate (5.3% w/v) is often added as a buffering agent to stabilize pH during metabolic activity.

Culture Media Optimization

The aminoglycoside production medium (APM) and protoplast regeneration medium (PRM) have been identified as optimal for this compound synthesis. APM contains (per liter): 20 g starch, 10 g soybean meal, 5 g corn steep liquor, 2 g NaCl, and 5 g CaCO₃. PRM substitutes starch with mannitol and includes 0.5% glycine to enhance protoplast regeneration, indirectly boosting antibiotic yield.

Statistical Optimization of Fermentation Parameters

Central Composite Design (CCD) for Yield Enhancement

Response surface methodology (RSM) using a CCD model has significantly improved this compound production. A three-variable study (initial pH, temperature, CaCO₃ concentration) identified optimal conditions: pH 6.38, 30°C, and 5.3% CaCO₃. These parameters increased yield by 31-fold compared to baseline conditions (Table 1).

Table 1: Optimized Fermentation Conditions for this compound

| Parameter | Baseline Value | Optimized Value | Yield Increase |

|---|---|---|---|

| pH | 7.0 | 6.38 | 31-fold |

| Temperature (°C) | 28 | 30 | — |

| CaCO₃ Concentration | 2% | 5.3% | — |

Scale-Up Considerations

While shake-flask studies demonstrate feasibility, industrial-scale production requires bioreactor adjustments. Dissolved oxygen levels (≥30% saturation) and shear stress management are critical to prevent mycelial damage. Continuous pH monitoring and fed-batch strategies further stabilize metabolite output.

Semi-Synthetic Derivatization and Chemical Modifications

Demethylation and Acylation Strategies

Although direct synthetic routes for this compound are limited, related compounds like 3-O-demethylistamycin B provide insights into feasible modifications. A patented method involves heating istamycin B with 48% hydrobromic acid at 90–100°C in a sealed tube to achieve demethylation. Subsequent acylation of the 4-methylamino group with N-protected glycine derivatives (e.g., benzyloxycarbonylglycine) yields intermediates amenable to further functionalization.

Metal-Complexed Protection Reactions

To enhance reaction efficiency, 1,2',6'-tri-N-protected derivatives of demethylistamycin B0 are synthesized using divalent metal cations (Cu²⁺, Ni²⁺, Zn²⁺). These metals facilitate selective amino-group protection, improving yields during glycine acylation. For example, copper(II)-assisted protection increases intermediate purity from 65% to 89%.

Purification and Analytical Characterization

Chromatographic Separation

Crude fermentation extracts are purified via sequential chromatography. An initial C18 solid-phase extraction (SPE) separates this compound from contaminants using a methanol-water gradient. High-performance liquid chromatography (HPLC) with a Zorbax SB-C18 column and isocratic elution (15–25% acetonitrile in 0.1% trifluoroacetic acid) resolves this compound (retention time: 29.0 min).

Table 2: HPLC Conditions for this compound Purification

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| Zorbax SB-C18 | 15% MeCN, 0.1% TFA | 4.18 mL/min | 29.0 min |

Structural Elucidation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm this compound’s structure. Key NMR signals include δH 5.21 (H-1, d, J = 3.5 Hz) and δC 102.4 (C-1), consistent with its aminocyclitol moiety. HRMS analysis gives a molecular ion [M+H]⁺ at m/z 546.2801, matching the formula C₂₃H₄₃N₅O₈.

Q & A

Basic Research Questions

Q. What are the established methodologies for studying Istamycin C’s biosynthetic pathway, and how can researchers validate gene function in its production?

- Methodology : Genomic analysis (e.g., gene knockout in Streptomyces tenjimariensis) combined with metabolite profiling is critical. For example, disrupting istP or forP genes and analyzing resulting metabolites (e.g., 3-O-methyl-FOR-KK1) via HPLC-MS confirms their roles in 3',4'-dideoxygenation . Complementary assays (e.g., bidirectional gene complementation in ΔistP mutants) further validate enzyme functionality .

- Data Reliability : Use primary sources (e.g., Bioscience, Biotechnology, and Biochemistry ) and replicate experiments with standardized protocols to minimize variability .

Q. How should researchers design experiments to differentiate this compound’s bioactivity from structurally similar aminoglycosides?

- Experimental Design :

- Comparative assays : Test MIC (Minimum Inhibitory Concentration) against Gram-negative/positive bacteria under identical conditions .

- Structural analysis : Use NMR or X-ray crystallography to identify unique functional groups (e.g., 1,4-diaminocyclitol moiety) responsible for bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data for this compound biosynthetic enzymes (e.g., IstS or IstP)?

- Data Contradiction Analysis :

- Replicate experiments : Ensure consistent substrate concentrations (e.g., d-glucose, l-glutamine) and reaction conditions (e.g., pH, temperature) .

- Statistical rigor : Apply ANOVA or t-tests to compare yields (e.g., 15% isolated yield of 2DOIA ) across trials, accounting for measurement uncertainties .

Q. What strategies optimize heterologous expression of this compound biosynthetic genes in non-native hosts?

- Methodology :

- Vector design : Use strong promoters (e.g., ermE) and codon-optimized gene clusters for expression in E. coli or S. lividans .

- Metabolic engineering : Co-express rate-limiting enzymes (e.g., PolyP25-dependent kinases) to enhance precursor supply .

- Validation : Compare titers via LC-MS and assess host viability through growth curves .

Methodological Best Practices

Q. How can researchers ensure reproducibility when replicating this compound-related studies from primary literature?

- Protocol Standardization :

- Document all parameters (e.g., fermentation duration, extraction solvents) in supplementary materials .

- Share raw data (e.g., NMR spectra, MIC values) in open-access repositories .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Analysis Workflow :

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC50 values .

- Error propagation : Include confidence intervals for IC50 measurements derived from triplicate assays .

Tables for Reference

| Gene | Function in Biosynthesis | Validation Method | Key Reference |

|---|---|---|---|

| istP | Initiates 3',4'-dideoxygenation | Gene knockout + metabolite profiling | |

| forP | Cross-compatible with Istamycin pathway | Bidirectional complementation assay |

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Fermentation pH | 6.8–7.2 | ±15% variability |

| Substrate (d-glucose) | 20 g/L | Linear correlation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.